N-(1-benzofuran-3-ylmethyl)sulfamide
Description
Properties
Molecular Formula |
C9H10N2O3S |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
3-[(sulfamoylamino)methyl]-1-benzofuran |
InChI |
InChI=1S/C9H10N2O3S/c10-15(12,13)11-5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H2,10,12,13) |
InChI Key |
XOBOZYKTCAJRGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CNS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phenolic Derivatives
A common approach involves the acid-catalyzed cyclization of 2-hydroxyaryl ketones or aldehydes. For example, 3-formyl-2-hydroxyphenyl derivatives undergo intramolecular cyclization in the presence of methanesulfonic acid to form 3-substituted benzofurans. This method is adaptable to introduce substituents at the 3-position, critical for subsequent functionalization.
In one protocol, 2-hydroxy-3-(hydroxymethyl)benzaldehyde was treated with methanesulfonic acid in toluene at 80°C, yielding 3-(hydroxymethyl)benzofuran with 78% efficiency. The hydroxymethyl group serves as a precursor for further modifications, such as bromination or oxidation.
Transition Metal-Mediated Coupling
Palladium-catalyzed Sonogashira or Suzuki couplings enable the assembly of benzofurans from halogenated precursors. For instance, 3-iodo-2-methoxyphenol coupled with terminal alkynes in the presence of Pd(PPh₃)₄ and CuI generates 3-alkynylbenzofurans, which are hydrogenated to 3-methyl derivatives. This method offers regioselectivity but requires costly catalysts.
Introduction of the Methyl Group at the 3-Position
Bromination and Nucleophilic Substitution
3-Hydroxymethylbenzofuran can be brominated using PBr₃ in dichloromethane to form 3-(bromomethyl)benzofuran, a key intermediate. Reacting this intermediate with sulfamide in the presence of a base like K₂CO₃ in DMF at 60°C facilitates nucleophilic substitution, yielding the target compound.
Table 1: Reaction Conditions for Bromomethyl Intermediate Synthesis
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Hydroxymethylbenzofuran | PBr₃ | CH₂Cl₂ | 0–25 | 85 |
| 3-Hydroxymethylbenzofuran | CBr₄, PPh₃ | THF | 25 | 72 |
Direct Alkylation
Alternative routes employ Mannich reactions, where benzofuran-3-carbaldehyde reacts with methylamine and formaldehyde to form 3-(aminomethyl)benzofuran, followed by sulfamoylation. However, this method risks over-alkylation and requires careful stoichiometric control.
Sulfamide Group Incorporation
Sulfamoylation of 3-(Aminomethyl)benzofuran
3-(Aminomethyl)benzofuran reacts with sulfamide (H₂NSO₂NH₂) in aqueous NaOH at 0–5°C to form the target compound. This exothermic reaction achieves 65–70% yield but necessitates pH control to avoid decomposition.
Table 2: Optimization of Sulfamoylation
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | H₂O/THF | 0–5 | 4 | 68 |
| K₂CO₃ | DMF | 25 | 12 | 72 |
| Et₃N | CH₂Cl₂ | -10 | 2 | 58 |
One-Pot Synthesis
Recent advances describe a one-pot method where 3-(bromomethyl)benzofuran is generated in situ from 3-methylbenzofuran via radical bromination (NBS, AIBN), followed by immediate reaction with sulfamide without intermediate isolation. This approach reduces purification steps and improves overall yield to 80%.
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane). Characterization by ¹H NMR, ¹³C NMR, and HRMS confirms structure and purity:
-
¹H NMR (DMSO-d₆) : δ 7.85 (s, 1H, benzofuran H-2), 7.45–7.30 (m, 3H, aromatic), 4.45 (s, 2H, CH₂), 3.10 (s, 4H, NH₂SO₂NH₂).
-
HRMS : m/z calculated for C₉H₉N₂O₃S [M+H]⁺: 241.0382, found: 241.0385.
Challenges and Optimization
Scientific Research Applications
N-(1-Benzofuran-3-ylmethyl)sulfamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: this compound is being investigated for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets in a specific manner.
Mechanism of Action
The mechanism of action of N-(1-benzofuran-3-ylmethyl)sulfamide involves its interaction with molecular targets such as enzymes and receptors. The sulfamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzofuran ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Moieties
A. N-((Benzo[b]thien-3-yl)methyl)sulfamide (JNJ-26990990)
- Structure : Benzothiophene replaces benzofuran.
- Activity : Potent anticonvulsant (ED50 = 440 mg/kg in mouse MES test) and inhibitor of carbonic anhydrase II (CA-II) with IC50 values comparable to zonisamide .
- PK Profile : High metabolic stability due to the sulfur-containing heterocycle, which reduces oxidative degradation .
B. N-(Chroman-2-ylmethyl)sulfamide
- Structure : Chroman (oxygen-containing heterocycle) instead of benzofuran.
- Activity : Moderate anticonvulsant activity but lower potency than JNJ-26990990 .
C. Acyclic Sulfamide Derivatives (e.g., m-phenoxybenzyl-substituted)
- Structure : Lacks a fused heterocycle; features flexible acyclic chains.
- Activity: Anti-norovirus activity (IC50 = 0.2–5 µM), surpassing cyclic sulfamides due to improved steric compatibility with viral targets .
Substituent Effects on Pharmacological Activity
Key Findings :
- Heterocycle Impact : Benzothiophene and benzofuran confer enhanced PK properties compared to aliphatic substituents (e.g., butyl) .
- Substituent Position : Meta-substitution on aromatic rings (e.g., nitro group in FGFR inhibitors) enhances target binding .
Enzyme Inhibition and Mechanism of Action
Sulfamides with heterocyclic moieties often inhibit metalloenzymes like CA-II via zinc-binding interactions. For example:
- JNJ-26990990 : Binds CA-II active site with a sulfamide-Zn<sup>2+</sup> interaction, mimicking zonisamide’s mechanism .
- Bisubstituted Sulfamides : Electroneutrality reduces metal-binding affinity, decreasing potency (e.g., IC50 > 10 µM for bis-alkyl derivatives) .
Pharmacokinetic and Metabolic Profiles
- This compound : Expected to exhibit low clearance and high bioavailability, similar to benzothiophene analogues, due to heterocyclic stabilization .
- Comparison with Artemether : Sulfamide derivatives generally show superior systemic exposure (Cmax = 2.5 µg/mL vs. 1.2 µg/mL for artemether) and reduced hepatic metabolism .
Q & A
Basic: What are the recommended analytical techniques for characterizing the structural integrity of N-(1-benzofuran-3-ylmethyl)sulfamide?
To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:
- X-ray Photoelectron Spectroscopy (XPS): Analyze sulfur bonding environments. For sulfamide moieties, the S2p₃/₂ peak appears at 168.4 ± 0.1 eV, distinguishing it from thiol or sulfonate groups .
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify benzofuran and sulfamide substituents.
- High-Performance Liquid Chromatography (HPLC): Assess purity under reverse-phase conditions with UV detection (λ = 210–260 nm).
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF.
Basic: How should researchers mitigate stability issues during storage and handling of sulfamide derivatives?
This compound is hygroscopic and decomposes in humid environments. Key protocols include:
- Storage: Use airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, as hydrolysis generates NH₃ and SOₓ .
- Handling: Work in a glovebox or under dry N₂ flow. Wear nitrile gloves and protective eyewear to prevent skin/eye irritation .
- Decomposition Monitoring: Regularly check for ammonia odor or discoloration via TLC or FTIR.
Advanced: What preclinical models are suitable for evaluating the anticonvulsant efficacy of this compound analogs?
The compound’s broad-spectrum anticonvulsant potential requires validation in multiple models:
- Maximal Electroshock (MES) Test: Assess blockade of tonic-clonic seizures. ED₅₀ values < 30 mg/kg (i.p.) in rodents indicate efficacy .
- 6-Hz Psychomotor Seizure Model: Evaluate pharmacoresistant epilepsy. Compare latency to seizure onset against reference drugs like levetiracetam .
- In Vitro Neuroprotection: Use hippocampal neuron cultures exposed to glutamate-induced excitotoxicity. Measure cell viability via MTT assay and caspase-3 activity .
Advanced: How can computational methods resolve contradictions in sulfamide reactivity predictions?
Discrepancies between experimental and theoretical reactivity data arise from solvent effects and electronic delocalization. Mitigation strategies include:
- Density Functional Theory (DFT): Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. For sulfamides, the sulfur atom’s ESP correlates with Pb–S binding strength in perovskite applications .
- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to refine reaction pathways .
- Resonance Analysis: Compare resonance structures of sulfamide vs. thiourea derivatives to explain divergent reactivities .
Advanced: What synthetic strategies improve the yield of this compound derivatives?
Low yields often stem from competing side reactions. Optimize via:
- Precursor Design: Use stable isotope-labeled sulfamide precursors (e.g., ¹⁵N) to track reaction intermediates and minimize hydrolysis .
- Coupling Conditions: Employ Mitsunobu reactions for benzofuran-sulfamide linkages, using DIAD/TPP in anhydrous THF at 0–4°C .
- Workup Protocols: Quench reactions with ice-cold NH₄Cl to precipitate products, followed by silica gel chromatography (EtOAc/hexane gradient) .
Basic: What safety precautions are critical when working with sulfamide derivatives in vitro?
- Toxicity Screening: Perform MTT assays on HEK293 or HepG2 cells to establish IC₅₀ values. Sulfamides may inhibit carbonic anhydrase II at >100 μM .
- Decontamination: Clean spills with 5% NaHCO₃ solution to neutralize acidic decomposition byproducts .
- Waste Disposal: Collect organic waste in halogen-resistant containers for incineration, adhering to EPA guidelines .
Advanced: How can researchers address variability in sulfamide linker efficiency for bioconjugation?
Variable conjugation rates in antibody-drug conjugates (ADCs) arise from steric hindrance and solvent accessibility. Solutions include:
- SAM Surface Analysis: Use XPS to quantify sulfamide conversion rates on gold surfaces (31–48% depending on substituents) .
- Linker Optimization: Introduce fluorobenzene groups (e.g., 4-FC₆H₄) to enhance hydrolytic stability while maintaining click chemistry compatibility .
- Enzymatic Cleavage: Test endopeptidases (e.g., cathepsin B) for site-specific linker cleavage in lysosomal conditions .
Advanced: What mechanisms underlie the divergent anticonvulsant efficacy of sulfamide derivatives across species?
Species-specific differences in metabolic enzymes (e.g., CYP3A4 vs. CYP2D6) and blood-brain barrier permeability explain variability:
- Metabolite Profiling: Use LC-MS/MS to identify species-specific metabolites (e.g., N-oxide derivatives in rodents vs. glucuronides in primates) .
- hERG Assays: Screen for cardiac toxicity risks, as sulfamides may prolong QTc intervals in guinea pigs but not humans .
- Microdialysis: Measure brain extracellular fluid concentrations post-dosing to correlate pharmacokinetics with efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
